Product packaging for Rocastine(Cat. No.:CAS No. 104609-87-2)

Rocastine

Cat. No.: B010874
CAS No.: 104609-87-2
M. Wt: 265.38 g/mol
InChI Key: DPPDPATYPQFYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rocastine [AHR-11325] is a selective histamine H1-receptor antagonist recognized in preclinical research for its potent and rapid-acting antihistaminic properties. Its core research value lies in its pharmacological profile as a nonsedating antihistamine, as studies indicate it does not alter the EEG of cats at doses vastly exceeding its effective antihistaminic dose, suggesting negligible central nervous system (CNS) penetration. This makes it a valuable compound for investigating peripheral histamine-mediated processes without the confounding sedative effects associated with earlier generation antihistamines. Mechanistically, this compound functions by competitively blocking the H1 receptor. It has demonstrated high efficacy in protecting guinea pigs from histamine-induced and antigen-induced bronchial anaphylaxis, showing a faster onset of action in these models compared to other antihistamines like terfenadine. Furthermore, this compound exhibits a high degree of selectivity, with research indicating no significant anticholinergic, antiadrenergic, or antiserotonergic properties in vitro , which helps minimize off-target effects in experimental settings. Researchers utilize this compound in various fields, including immunology, allergy, and inflammation studies, particularly for investigating mechanisms of anaphylaxis, allergic rhinitis, and urticaria. Chemical Specifications: • CAS Number: 91833-49-7 • Molecular Formula: C₁₃H₁₉N₃OS • Molecular Weight: 265.37 g/mol Disclaimer: This product is intended for research purposes only and is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3OS B010874 Rocastine CAS No. 104609-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDPATYPQFYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874470
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91833-49-7
Record name Rocastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Organic Chemistry of Rocastine

General Synthetic Strategies for Rocastine and its Core Scaffold

The central pyrido[3,2-f]-1,4-oxazepine-5(4H)-thione core of this compound is formed through a key thionation reaction. This process involves the conversion of a carbonyl group within an oxazepinone precursor to a thiono group. The immediate precursor for this transformation is 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(4H)-one. The thionation is effectively carried out by reacting this oxazepinone with phosphorus pentasulfide (P₄S₁₀) in an inert solvent, such as toluene. The reaction is typically conducted under reflux conditions and is often facilitated by the presence of a basic catalyst, such as sodium bicarbonate. google.comgoogle.com

Table 1: Representative Yields for Thionation of Pyrido-Oxazepinone Precursor

Precursor (Amide)Reagent (P₄S₁₀)SolventCatalystConditionsYield (%)Citation
2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(4H)-oneP₄S₁₀TolueneSodium BicarbonateReflux93 google.com
2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(4H)-oneP₄S₁₀TolueneNoneReflux77 google.com

The synthesis of this compound commences with specific precursors that are designed to contain the requisite functional groups for subsequent cyclization and derivatization. While detailed, step-by-step synthesis of the 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(4H)-one precursor from basic building blocks is not extensively documented in public domain search results, it is understood to be part of a multi-step process involving the formation of complex heterocycles. Intramolecular cyclization reactions, potentially involving hydrazine (B178648) derivatives, are often employed to construct the foundational benzoxazepine or pyrido-oxazepine ring systems. smolecule.com

Pathways for Pyrido[3,2-f]-1,4-oxazepine-5(4H)-thione Construction

Enantioselective Synthesis and Chiral Resolution of this compound

This compound possesses chiral centers, and the stereochemistry at these centers significantly influences its biological activity. The R-enantiomer, specifically at the 2-position, demonstrates substantially higher potency compared to its S-isomer. researchgate.netekb.egfrontiersin.org

The enantiomers of this compound and its potent analogues have been successfully prepared with very high enantiomeric purity, often exceeding 99.9%. researchgate.netekb.eg This high level of purity is critical for pharmaceutical applications, as the less active or inactive enantiomer can be considered an impurity.

Achieving high enantiomeric purity for this compound primarily relies on chiral resolution techniques. This process involves separating the racemic mixture (an equimolar mixture of R and S enantiomers) into its individual enantiomers. A common approach to chiral resolution is the formation of diastereomeric derivatives. This is achieved by reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure compound. The resulting diastereomers, unlike enantiomers, possess different physical properties, such as solubility and melting points, allowing for their separation, typically through crystallization. Once separated, the chiral resolving agent can be removed to yield the pure enantiomers of this compound. Chiral chromatography is another effective method employed for separating enantiomers. smolecule.comwikipedia.orglibretexts.org

Table 2: Relative Potency of this compound Enantiomers

Enantiomer Configuration (at 2-position)Relative Potency (compared to S-isomer)Citation
R≥ 300 times more potent researchgate.netekb.eg
S1 (reference) researchgate.netekb.eg

Preparation of Stereoisomeric this compound Forms

Synthesis of Structurally Related Pyrido-1,4-oxazepine Analogues

The synthetic chemistry of pyrido-1,4-oxazepine derivatives extends beyond this compound to a range of structurally related analogues. These compounds, including various benzo- and pyrido-1,4-oxazepin-5-ones and -thiones, have been synthesized as part of research into novel H1 antihistamines. Efforts have also been directed towards the preparation of N-methylpiperazinopyrido Current time information in Bangalore, IN.rsc.org- and - Current time information in Bangalore, IN.rsc.org-benzoxa- and benzothiazepine (B8601423) derivatives, exploring their pharmacological profiles. mathnet.ru The broader class of pyrido-annelated diazepines, oxazepines, and thiazepines remains an area of ongoing chemical investigation, with new synthetic methodologies continually being developed to access these underexplored heterocyclic scaffolds. Examples include the synthesis of novel pyrido[4,3-f] Current time information in Bangalore, IN.rsc.orgoxazepine structures from precursors like pyridoxine (B80251) and pyridoxamine. rsc.orgresearchgate.net

Exploration of Diversification Strategies

Diversification strategies in organic synthesis aim to generate a wide array of structurally diverse compounds from a common synthetic pathway or intermediate. This approach is particularly valuable in drug discovery for exploring structure-activity relationships and identifying novel compounds with desired properties. nih.gov For this compound, diversification has involved the synthesis of its optical isomers and close analogs. sciencescholar.usscispace.com

A prominent strategy in this context is "diverted total synthesis" (DTS), where a late-stage synthetic intermediate serves as a scaffold to access a suite of non-natural complex molecules. nih.gov This method is often preferred over direct modification of natural products because the synthetic scaffolds can be specifically designed for ease of diversification and accessibility. nih.gov By systematically varying substituents or modifying the core structure of this compound or its synthetic precursors, researchers can create libraries of related compounds. This allows for the investigation of how subtle structural changes impact the compound's biological activity and physicochemical properties, leading to the identification of optimized drug candidates.

Novel Annulation and Cycloaddition Reactions in Oxazepine Synthesis

Given that this compound features an oxazepine ring system, novel annulation and cycloaddition reactions are highly relevant to its synthetic chemistry and the broader field of oxazepine synthesis. Annulation reactions are fundamental in modern synthetic chemistry for efficiently constructing complex cyclic and heterocyclic frameworks. mdpi.com

One notable approach in oxazepine synthesis involves [2+5] cycloaddition reactions. This method has been successfully employed for the creation of various 1,3-oxazepine-4,7-dione derivatives. These reactions typically involve the condensation of Schiff bases with anhydrides, such as phthalic anhydride (B1165640) or maleic anhydride, in a cycloaddition process to form the seven-membered oxazepine ring. sciencescholar.usuokerbala.edu.iqresearchgate.netresearchgate.net

Furthermore, research has explored (4+3) annulation pathways for the synthesis of seven-membered rings, which are structurally analogous to the oxazepine core of this compound. jku.at These reactions often utilize activated allenoates and specific catalysts, providing new avenues for constructing complex cyclic systems with high enantiomeric excess. jku.at The continued exploration of such novel annulation methodologies, including those involving transition-metal catalysis, organocatalysis, and metal-free approaches, offers versatile and transformative potential for the development of new oxazepine derivatives. mdpi.com

Preclinical Pharmacological Characterization of Rocastine

Histamine (B1213489) H1 Receptor Antagonism Profile

Rocastine demonstrates a significant antagonistic effect on the histamine H1 receptor, a key mediator in allergic responses. Its activity has been characterized through both direct receptor interaction studies and functional assessments in isolated tissues.

In Vitro Receptor Binding Affinity and Selectivity

This compound has been shown to inhibit the binding of [3H]mepyramine to guinea pig cortex, indicating its affinity for the histamine H1 receptor. nih.gov Further investigation into its stereochemistry revealed that compounds with the R configuration at the 2-position are at least 300 times more potent than their S isomers in inhibiting [3H]mepyramine binding. nih.gov This suggests a highly specific interaction with the H1 receptor binding site. While specific quantitative Ki values for this compound itself were not detailed in the available literature, the pronounced potency of its R-enantiomer underscores its high affinity for the H1 receptor.

Comparative Pharmacodynamic Efficacy in Preclinical Animal Models

This compound's efficacy has been extensively evaluated in preclinical animal models, demonstrating its capacity to attenuate histamine- and antigen-induced responses.

Attenuation of Histamine-Induced Responses in Guinea Pigs

In guinea pigs, this compound exhibited rapid and potent protective effects against histamine-induced prostration and lethality. Its onset of action was notably faster than that of terfenadine (B1681261). nih.gov

Table 1: Comparative Efficacy of this compound against Histamine-Induced Prostration in Guinea Pigs nih.gov

Pretreatment TimeThis compound Potency Relative to Pyrilamine
1 hour7.12 times more potent
3 hours2.63 times more potent
6 hoursEquipotent

Furthermore, when challenged with a lethal dose of histamine, this compound demonstrated comparable effectiveness to established antihistamines such as brompheniramine, chlorpheniramine, pyrilamine, and promethazine. It proved superior to astemizole, diphenhydramine (B27), terfenadine, and oxatomide (B1677844). nih.gov

Table 2: Comparative Oral Protective Doses (PD50) against Histamine-Induced Lethality in Guinea Pigs nih.gov

Compound15 min Pretreatment PD50 (mg/kg)1 hour Pretreatment PD50 (mg/kg)
This compound0.130.12
Terfenadine44.01.93

Inhibition of Antigen-Induced Reactions in Animal Models

This compound also effectively protected guinea pigs from collapse induced by aerosolized antigen. Its potency in this regard was significantly higher than that of diphenhydramine. nih.gov

Table 3: Comparative Efficacy against Antigen-Induced Collapse in Guinea Pigs (1-hour PD50) nih.gov

CompoundRelative Potency (vs. Diphenhydramine)
This compoundApproximately 36 times more potent
OxatomideAs potent as this compound
TerfenadineAs potent as this compound

Receptor Specificity and Off-Target Interaction Assessment (In Vitro)

A crucial aspect of preclinical characterization is the assessment of a compound's selectivity for its primary target and the absence of significant off-target interactions. This compound has been shown to possess no anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. nih.gov This indicates a high degree of specificity for the histamine H1 receptor, minimizing the potential for adverse effects mediated by interactions with other receptor systems.

Investigations for Anticholinergic Activity Absence

Preclinical studies have specifically investigated this compound for any potential anticholinergic activity. These in vitro investigations concluded that this compound does not possess anticholinergic properties. This finding is significant as it indicates a lack of interaction with muscarinic acetylcholine (B1216132) receptors, which are often associated with various side effects observed with older generation antihistamines. nih.govtargetmol.com

Table 1: Summary of Anticholinergic Activity Investigation

Activity TypeInvestigation MethodResultCitation
AnticholinergicIn vitroNo significant activity observed nih.govtargetmol.com

Investigations for Antiadrenergic Activity Absence

Investigations into the antiadrenergic profile of this compound have also been conducted during its preclinical characterization. The results from in vitro studies demonstrated that this compound does not exhibit antiadrenergic properties. This suggests that the compound does not significantly interact with adrenergic receptors, which is important for avoiding effects such as orthostatic hypotension or tachycardia that can be associated with adrenergic blockade. nih.govtargetmol.com

Table 2: Summary of Antiadrenergic Activity Investigation

Activity TypeInvestigation MethodResultCitation
AntiadrenergicIn vitroNo significant activity observed nih.govtargetmol.com

Investigations for Antiserotonergic Activity Absence

The preclinical pharmacological characterization of this compound included investigations into its potential antiserotonergic activity. In vitro studies revealed that this compound possesses no antiserotonergic properties. This indicates that this compound does not significantly block serotonin (B10506) receptors, thereby contributing to its selective H1-antagonist profile and minimizing potential central nervous system effects or gastrointestinal disturbances that can arise from serotonin receptor modulation. nih.govtargetmol.com

Table 3: Summary of Antiserotonergic Activity Investigation

Activity TypeInvestigation MethodResultCitation
AntiserotonergicIn vitroNo significant activity observed nih.govtargetmol.com

Structure Activity Relationship Sar of Rocastine and Analogues

Influence of Stereochemistry on Antihistaminic Potency

Stereochemistry plays a paramount role in the antihistaminic potency of Rocastine, demonstrating a significant preference for specific enantiomeric forms in its interaction with the H1 receptor.

Research into the optical isomers of this compound and its analogues has revealed a striking difference in their antihistaminic potency. Compounds possessing the R configuration at the 2-position exhibit substantially higher activity compared to their S counterparts. Specifically, the R isomers have been found to be at least 300 times more potent than the S isomers in this series of compounds. This comparative potency was assessed through their ability to block histamine-induced lethality in guinea pigs and to inhibit [3H]mepyramine binding to guinea pig cortex. nih.gov

The significant difference in potency between the R and S enantiomers highlights the stereoselective nature of this compound's interaction with the H1 receptor.

EnantiomerRelative Potency (vs. S-isomer)Assessment Method(s)
R≥ 300 times more potentHistamine-induced lethality in guinea pigs, [3H]mepyramine binding inhibition in guinea pig cortex nih.gov
S1 (reference)Histamine-induced lethality in guinea pigs, [3H]mepyramine binding inhibition in guinea pig cortex nih.gov

The pronounced difference in potency between the R and S enantiomers of this compound underscores the stereospecificity of its interaction with the histamine (B1213489) H1 receptor. This indicates that the receptor possesses a specific binding site that can differentiate between the two enantiomeric forms, preferentially accommodating the R-configured molecule. The chirality of antihistamines, particularly those with a carbon atom in their connecting moiety, is known to lead to stereoselective binding at the receptor. ramauniversity.ac.inpharmacy180.com This stereospecificity is a critical determinant of this compound's pharmacological activity.

Comparative Potency of R and S Enantiomers at the H1 Receptor

Conformational Analysis and Molecular Modeling of this compound

Conformational analysis and molecular modeling techniques have been instrumental in predicting the likely binding conformations of this compound at the H1 receptor and hypothesizing its ligand-receptor interactions.

Conformational analysis and molecular modeling studies suggest that this compound can adopt a specific conformation that facilitates its binding to the histamine H1 receptor. This predicted binding conformer positions the pyridine (B92270) ring, ether oxygen, and protonated amine functions in a spatial arrangement similar to the corresponding elements found in the probable binding conformers of classical antihistamines. nih.govpatsnap.com The most likely binding conformation for this compound at the histamine H1 receptor is described as boatlike within the oxazepine ring, with its side chain quasi-equatorial and folded back towards the ring. nih.gov

Molecular docking studies, informed by conformational analysis, support the hypothesis that the described boatlike conformation is the active binding mode of this compound at the H1 receptor. This interpretation is consistent with available structure-activity relationship data. nih.gov General molecular modeling approaches for H1 receptor antagonists suggest that key residues within the receptor, such as Ser3.36 and Asn7.45, are crucial for histamine binding and subsequent conformational changes leading to receptor activation. nih.gov While specific docking results for this compound's interactions with H1 receptor residues are not detailed in the provided information, the general principles of H1 antagonist binding involve interactions with aromatic amino acids within the receptor's binding pocket. researchgate.net

Predicted Binding Conformations at the Histamine H1 Receptor

Elucidation of Key Pharmacophoric Features

The key pharmacophoric features of this compound, responsible for its potent H1 antihistaminic activity, are derived from its molecular structure and its observed interactions. These features include the pyridine ring, the ether oxygen, and the protonated amine functions. nih.govpatsnap.com

General pharmacophoric models for H1 receptor antagonists typically involve:

Diaryl Substitution: Essential for significant H1 affinity, with the co-planarity of two aryl substitutions being important for optimal activity. ramauniversity.ac.inpharmacy180.com

Connecting Moiety (X): In this compound's case, an oxygen atom is part of the oxazepine ring, which serves as a spacer. For other antihistamines, this can be oxygen, nitrogen, or carbon. ramauniversity.ac.inpharmacy180.com

Alkyl Chain: Most antihistamines possess an ethylene (B1197577) chain. ramauniversity.ac.inpharmacy180.com

Terminal Nitrogen Atom: This atom should ideally be a tertiary amine for maximum activity and is often protonated upon interaction with the H1 receptor due to its basicity (pKa 8.5-10). ramauniversity.ac.inpharmacy180.com In this compound, the dimethylaminoethyl side chain provides this tertiary amine.

These structural elements collectively contribute to this compound's ability to selectively and potently antagonize the histamine H1 receptor.

Impact of Substituent Modifications on H1 Antagonism

Research into the structure-activity relationships (SAR) of this compound has highlighted the crucial role of stereochemistry and molecular conformation in its H1 antihistaminic activity. A series of novel benzo- and pyrido-1,4-oxazepinones and -thiones, representing a new class of H1 antihistamines, were synthesized and their SARs evaluated. This compound itself is a 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione. scribd.comnih.govnih.gov

A significant finding pertains to the optical isomers of this compound and its close analogues. Compounds possessing the R-configuration at the 2-position of the pyrido-1,4-oxazepine ring demonstrate markedly superior potency. Specifically, the R-isomers are at least 300 times more potent than their S-enantiomeric counterparts in blocking histamine-induced lethality in guinea pigs and inhibiting [3H]mepyramine binding to guinea pig cerebral cortex. wikipedia.orgisciii.es

Conformational analysis and molecular modeling studies provide insights into the likely binding mode of this compound at the histamine H1 receptor. These studies suggest that this compound can adopt a conformation where the pyridine ring, the ether oxygen, and the protonated amine functions are spatially arranged similarly to the corresponding elements in the probable binding conformers of classical antihistamines. This proposed binding conformation is characterized by a boat-like structure in the oxazepine ring, with the side chain positioned in a quasi-equatorial orientation and folded back towards the ring. This specific conformation is believed to be the active binding conformer at the H1 receptor, and the observed SAR data are consistent with this interpretation. wikipedia.orgisciii.es

This compound has demonstrated potent antihistaminic activity in various preclinical models. In guinea pigs challenged with a lethal dose of histamine, this compound exhibited comparable effectiveness to brompheniramine, chlorpheniramine, pyrilamine, and promethazine, and was superior to astemizole, diphenhydramine (B27), terfenadine (B1681261), and oxatomide (B1677844). ramauniversity.ac.in Furthermore, this compound displayed a faster onset of action compared to terfenadine. For instance, this compound was equally effective with a 15-minute pretreatment time (PD50 = 0.13 mg/kg) as with a 1-hour pretreatment time (PD50 = 0.12 mg/kg). In contrast, terfenadine's 15-minute PD50 (44.0 mg/kg) was 22 times greater than its 1-hour PD50 (1.93 mg/kg). ramauniversity.ac.inacs.org Against aerosolized antigen, this compound was approximately 36 times more potent than diphenhydramine and showed similar potency to oxatomide and terfenadine (based on 1-hour PD50). ramauniversity.ac.inacs.org

The following table summarizes the comparative potency of this compound against other antihistamines based on protective dose 50 (PD50) values in guinea pigs.

CompoundPretreatment TimePD50 (mg/kg) (Histamine-induced lethality)Relative Potency (vs. Diphenhydramine against aerosolized antigen)
This compound15 min0.13 ramauniversity.ac.inacs.orgN/A
This compound1 hr0.12 ramauniversity.ac.inacs.org~36x more potent ramauniversity.ac.inacs.org
Terfenadine15 min44.0 ramauniversity.ac.inN/A
Terfenadine1 hr1.93 ramauniversity.ac.inAs potent as this compound ramauniversity.ac.inacs.org

Moreover, this compound has been shown to lack significant anticholinergic, antiadrenergic, or antiserotonergic properties in vitro, contributing to its selective H1 antagonism profile. ramauniversity.ac.inacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrido-1,4-oxazepine Derivatives

While extensive qualitative structure-activity relationship (SAR) studies, including conformational analysis and molecular modeling, have provided valuable insights into the H1 antihistaminic activity of pyrido-1,4-oxazepine derivatives like this compound wikipedia.orgisciii.es, explicit quantitative structure-activity relationship (QSAR) studies detailing specific mathematical models or descriptors for this particular chemical class in relation to H1 antagonism were not identified within the scope of this review. General QSAR and molecular modeling studies on histamine H1-receptor antagonists have been reported in the broader scientific literature acs.org, but specific quantitative models focused solely on the pyrido-1,4-oxazepine scaffold for H1 antagonism were not found.

Advanced Analytical Methodologies in Rocastine Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating, identifying, and quantifying components in complex mixtures, making them vital for assessing the purity and confirming the identity of Rocastine.

Development and Validation of High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical research due to its versatility, sensitivity, and ability to separate complex mixtures. For compounds like this compound, the development and validation of robust HPLC methods are essential for quality control and research applications. While specific validated HPLC methods solely for this compound are not detailed in the provided search results, the principles applied to similar antihistamines, such as Bilastine, are directly relevant crpsonline.comjopir.inresearchgate.netresearchgate.netijper.orgufrgs.br.

The development of an HPLC method typically involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and aqueous buffers with adjusted pH), and flow rate to achieve optimal separation, resolution, and peak symmetry crpsonline.comresearchgate.netresearchgate.netijper.orgufrgs.br. For instance, methods for related antihistamines have utilized C18 columns with mobile phases incorporating phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) and organic solvents like acetonitrile or methanol (B129727) crpsonline.comresearchgate.netresearchgate.netijper.org. Detection is commonly performed using UV spectrophotometry at specific wavelengths researchgate.netresearchgate.net.

Method validation, adhering to guidelines from regulatory bodies like the International Conference on Harmonization (ICH), ensures the reliability and suitability of the method for its intended purpose crpsonline.comresearchgate.netijper.orgufrgs.br. Key validation parameters include:

Specificity: Ensuring that the method accurately measures the analyte without interference from excipients or degradation products researchgate.netufrgs.br.

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a specified range crpsonline.comresearchgate.netresearchgate.netufrgs.br. For example, linearity ranges of 10-50 µg/mL for Montelukast and Bilastine have been reported crpsonline.com.

Accuracy: Assessing the closeness of measured values to the true concentration, often expressed as recovery percentage (e.g., 99-102% recovery) researchgate.netufrgs.br.

Precision: Evaluating the reproducibility of the method under the same operating conditions (repeatability) and over different conditions (intermediate precision), often expressed as relative standard deviation (RSD) researchgate.netufrgs.br. RSD values less than 2% are typically desired researchgate.netufrgs.br.

Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively crpsonline.comresearchgate.net. For Bilastine, LOD values as low as 0.088 µg/mL and LOQ values of 0.3 µg/mL have been reported crpsonline.comresearchgate.net.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netufrgs.br.

The application of Quality-by-Design (QbD) approaches can further enhance method robustness through systematic optimization of critical analytical parameters jopir.inijper.org.

Gas Chromatography Applications in Synthetic Pathway Analysis

Gas Chromatography (GC) is a valuable analytical technique for volatile or semi-volatile compounds, particularly in the analysis of starting materials, intermediates, and by-products in synthetic pathways. While specific applications of GC for this compound's synthetic pathway were not explicitly detailed in the provided search results, GC-MS is a commonly used technique for analyzing crude reaction mixtures and identifying components in synthetic processes rsc.orgresearchgate.netnih.gov.

GC, often coupled with Mass Spectrometry (GC-MS), can be used to monitor the progress of reactions, identify impurities, and confirm the presence of desired intermediates or final products rsc.orgresearchgate.netnih.gov. For instance, GC-MS has been employed to analyze culture extracts and identify isoprenoid alcohols and their derivatives in engineered E. coli strains, demonstrating its utility in complex synthetic analyses researchgate.net. In the context of this compound synthesis, which involves multi-step processes and complex heterocycles smolecule.com, GC could be used to:

Monitor reaction completeness: By tracking the disappearance of starting materials and the formation of products.

Identify impurities: Detecting and quantifying unreacted starting materials, side products, or degradation products.

Analyze volatile intermediates: Especially in early stages of synthesis or for specific functional group transformations.

The use of GC-MS allows for both separation and identification based on retention time and characteristic mass fragmentation patterns rsc.orgresearchgate.netnih.gov.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and bonding arrangements of this compound.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular architecture of organic compounds like this compound. Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are routinely used to confirm the structure of synthesized compounds rsc.orgekb.eginovatus.esfrontiersin.orgebi.ac.ukresearchgate.net.

For this compound, a compound with a complex heterocyclic structure involving pyridine (B92270) and oxazepine rings, a thione group, and a dimethylaminoethyl moiety ontosight.ai, NMR would provide detailed insights into:

Proton environment (¹H NMR): The chemical shifts, splitting patterns, and integration of proton signals reveal the number and types of protons, their electronic environment, and their connectivity to adjacent protons ekb.eginovatus.esfrontiersin.org. For instance, studies on oxazepine derivatives have shown characteristic singlet peaks for olefinic protons and signals for aromatic and aliphatic protons ekb.eginovatus.esfrontiersin.org.

Carbon backbone (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon skeleton, including the presence of different types of carbon atoms (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons) ekb.eginovatus.esfrontiersin.org. For example, in oxazepine derivatives, signals for carbonyl carbons and carbons in aromatic and heterocyclic rings are observed at distinct chemical shifts ekb.eginovatus.es.

Connectivity and spatial arrangement (2D NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons, confirming the connectivity within the molecule and aiding in the assignment of complex spectra rsc.org.

NMR data are typically referenced to the residual solvent signals in deuterated solvents rsc.org. The analysis of NMR spectra is critical for confirming the successful synthesis of this compound and its analogues and for identifying any structural deviations or impurities ekb.eginovatus.esfrontiersin.orgebi.ac.ukresearchgate.net.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and insights into the fragmentation patterns of a compound. For this compound, MS is crucial for confirming its molecular formula and elucidating its structural fragments.

Precise Molecular Weight: The exact mass of this compound is reported as 265.1249 Da smolecule.com. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments bioivt.comresearchgate.net.

Fragmentation Analysis: When a molecule is ionized in a mass spectrometer, it often breaks into smaller, characteristic fragments. The pattern of these fragments (mass and relative abundance) provides a "fingerprint" that can be used to deduce the compound's structure ekb.egfrontiersin.orgbioivt.comresearchgate.net. For example, mass spectra have been used to confirm the structures of oxazepine derivatives by displaying molecular ion peaks at appropriate m/z values ekb.egfrontiersin.org.

Coupling with Chromatography: MS is frequently coupled with chromatographic techniques (e.g., LC-MS, GC-MS) to provide both separation and identification capabilities. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly powerful for complex mixtures, allowing for the selective detection and quantification of target compounds and their metabolites bioivt.comresearchgate.netadvinus.com. Triple quadrupole and QToF mass spectrometers are commonly used for sensitive and selective quantitation and metabolite profiling bioivt.comresearchgate.net.

Bioanalytical Methods for In Vitro and Ex Vivo Studies

Bioanalytical methods are essential for quantifying this compound and its metabolites in biological matrices, supporting in vitro and ex vivo studies to understand its pharmacokinetic properties and biological activity.

LC-MS/MS is the method of choice for bioanalysis of small molecule drugs like this compound in various biological matrices, including plasma, urine, bile, feces, and tissue homogenates bioivt.comresearchgate.netadvinus.com. These methods are developed and validated to ensure high precision, accuracy, and sensitivity, often achieving picogram-level detection advinus.com.

Key applications of bioanalytical methods in this compound research include:

In Vitro Studies: These involve analyzing this compound in controlled laboratory settings, such as cell cultures or enzyme assays, to assess its metabolic stability, protein binding, and interaction with biological targets bioivt.comresearchgate.netadvinus.com. For example, in vitro studies are used to support various study types with tailored sample analysis bioivt.com.

Ex Vivo Studies: These involve analyzing this compound in biological samples (e.g., tissues, fluids) taken from an organism and studied outside the living body bioivt.comresearchgate.netadvinus.comnih.govyoutube.com. Ex vivo studies can bridge the gap between in vitro and in vivo findings, providing insights into drug distribution and metabolism within more complex biological systems researchgate.netnih.gov. Considerations for ex vivo bioanalysis often include controlling for potential ex vivo conversion of prodrugs or instability of the analyte in the sample matrix youtube.com.

Metabolite Identification: High-resolution chromatography and high-resolution mass spectrometry (e.g., UPLC coupled with QToF mass spectrometers) are employed for the detection and structural characterization of this compound's biotransformation products bioivt.comresearchgate.net. This is crucial for understanding how the body processes the compound and for identifying any active or toxic metabolites bioivt.comresearchgate.net.

Quantitative Measurement: Bioanalytical methods provide high-precision quantitative measurements of this compound and its metabolites, which are critical for pharmacokinetic (PK) screening and studies bioivt.comresearchgate.netadvinus.com.

The development of these methods often involves custom method development, validation according to regulatory guidelines (e.g., FDA Bioanalytical Guidance), and the use of advanced instrumentation to ensure sensitive and selective quantitation bioivt.comadvinus.com.

Data Tables

Here are illustrative data tables for typical parameters in analytical methodologies, based on general principles and findings for similar compounds, as specific this compound analytical method data was not extensively detailed in the search results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical Range/Description
Column C18 (e.g., 4.6 × 150 mm, 5 µm)
Mobile Phase Acetonitrile:Aqueous Buffer (e.g., pH 4.5 phosphate buffer or ammonium acetate)
Flow Rate 0.8 - 1.0 mL/min
Detection Wavelength UV (e.g., 215 nm, 260 nm)
Retention Time Compound-specific (e.g., 2.5 - 9.5 min for similar compounds)
Temperature Ambient or controlled (e.g., 30 °C)

Table 2: Typical Validation Parameters and Acceptance Criteria for Chromatographic Methods

Validation ParameterAcceptance Criteria (Illustrative)
Specificity No interference from excipients/degradants
Linearity (R²) ≥ 0.995 (e.g., 0.996 - 0.999)
Accuracy (Recovery) 98.0% - 102.0% (e.g., 99% - 102%)
Precision (RSD) ≤ 2.0%
LOD Low µg/mL to ng/mL range (e.g., 0.003 - 0.45 µg/mL)
LOQ Low µg/mL to ng/mL range (e.g., 0.012 - 1.20 µg/mL)
Robustness Method performance unaffected by small variations

Table 3: Key Spectroscopic Techniques and Their Applications in this compound Research

TechniquePrimary Application for this compoundKey Information Provided
¹H NMR Spectroscopy Elucidation of proton environment and connectivityNumber and type of protons, chemical shifts, coupling constants, integration
¹³C NMR Spectroscopy Determination of carbon skeleton and functional groupsNumber and type of carbon atoms, chemical shifts
Mass Spectrometry (MS) Precise molecular weight determination and fragmentation analysisMolecular formula confirmation, structural fragments, impurity identification
LC-MS/MS Quantification in biological matrices, metabolite identificationConcentration of this compound and its metabolites in complex samples

Radioligand Binding Assay Development and Optimization

Radioligand binding assays are fundamental tools in pharmacological research, enabling the detailed characterization of ligand-receptor interactions, including affinity, selectivity, and kinetics. These assays are crucial for understanding how a compound like this compound interacts with its target, the histamine (B1213489) H1 receptor. While specific published protocols detailing the development and optimization of radioligand binding assays solely for this compound were not identified, the general principles and methodologies applied to H1 receptor antagonists are well-established and would be applicable.

The development of a robust radioligand binding assay involves several critical steps and optimization parameters to ensure reliable and accurate data. Typically, the process begins with the selection of a suitable radiolabeled ligand that exhibits high affinity and selectivity for the target receptor. For the histamine H1 receptor, tritiated ligands such as [³H]mepyramine or [³H]pyrilamine are commonly employed as radioligands due to their high specific activity and established binding characteristics nih.govnih.gov.

Key Steps in Radioligand Binding Assay Development:

Receptor Source Preparation: This involves obtaining a membrane preparation from cells or tissues that express the H1 receptor. The process typically includes homogenization of the tissue or cells, followed by differential centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is then determined to ensure consistent receptor density across assays cdc.govnih.gov.

Saturation Binding Assays: These experiments are performed to determine the equilibrium dissociation constant (Kd) of the radioligand for the receptor and the maximum number of binding sites (Bmax). This involves incubating increasing concentrations of the radioligand with a fixed amount of receptor preparation until equilibrium is reached. Non-specific binding is determined by including a high concentration of an unlabeled, high-affinity ligand (e.g., unlabeled mepyramine or this compound itself) to saturate all specific binding sites cdc.govnih.govbiosensingusa.com.

Competition Binding Assays: To determine the affinity (Ki) of an unlabeled compound like this compound for the H1 receptor, competition binding assays are conducted. A fixed, low concentration of the radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The inhibition of radioligand binding by the unlabeled compound is measured, and the IC₅₀ (concentration causing 50% inhibition) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation cdc.govnih.govbiosensingusa.cominnoprot.com.

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + ([S]/Kd))

Where [S] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand.

Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of the ligand from the receptor, providing insights into the binding mechanism. biosensingusa.cominnoprot.com

Separation and Detection: After incubation, bound radioligand is separated from free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters retain the receptor-bound radioligand, which is then quantified using liquid scintillation counting cdc.govmdpi.com.

Optimization Considerations:

Optimization of radioligand binding assays is critical to achieve high-quality, reproducible results. Key parameters to optimize include:

Radioligand Concentration: Ensuring the radioligand concentration is appropriate for saturation and competition assays, typically at or below its Kd for competition studies to accurately determine Ki nih.govuniversiteitleiden.nl.

Receptor Concentration: Adjusting the amount of receptor protein to ensure sufficient specific binding while minimizing ligand depletion nih.gov.

Incubation Time and Temperature: Determining the optimal time and temperature for the binding reaction to reach equilibrium cdc.govnih.govebi.ac.uk.

Buffer Composition: Optimizing pH, ionic strength, and the presence of cofactors or protease inhibitors to maintain receptor stability and optimal binding cdc.govuniversiteitleiden.nl.

Nonspecific Binding: Minimizing non-specific binding of the radioligand to assay components (e.g., tubes, filters) to ensure the measured signal primarily reflects specific receptor binding. This often involves the addition of detergents or specific coating agents nih.govuniversiteitleiden.nl.

While general methodologies are well-documented, the specific application of these principles to this compound would involve fine-tuning these parameters based on its unique binding characteristics to the H1 receptor.

Methodologies for Quantifying this compound in Biological Matrices (Research-focused)

The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue samples is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are integral to drug discovery and development. These research-focused methodologies aim for high sensitivity, selectivity, and accuracy to determine drug concentrations at various time points after administration. beilstein-journals.orgjapsonline.comnih.govresearchgate.net

The most commonly employed analytical techniques for quantifying pharmaceutical compounds in complex biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.comjapsonline.comnih.govresearchgate.neteuropa.euirb.hrresearchgate.net

Commonly Used Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a robust chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. For this compound, an HPLC method would typically involve:

Sample Preparation: This is a crucial step to remove endogenous interfering substances from the biological matrix and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases (e.g., biological fluid and an organic solvent). japsonline.com

Solid-Phase Extraction (SPE): Utilizes a solid stationary phase to selectively adsorb the analyte from the sample, followed by elution.

Protein Precipitation (PP): A simple method where proteins in the biological matrix are denatured and precipitated, leaving the analyte in the supernatant. japsonline.com

Chromatographic Separation: The extracted sample is injected into an HPLC system, where this compound is separated from other components based on its differential interaction with the stationary phase (e.g., C18 column) and the mobile phase.

Detection: Common detectors include Ultraviolet (UV) detectors, fluorescence detectors, or diode array detectors (DAD). The choice depends on the compound's chromophoric or fluorophoric properties. This compound's chemical structure would dictate the optimal detection wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and ability to handle complex matrices. japsonline.comnih.govresearchgate.neteuropa.euirb.hrresearchgate.net

Sample Preparation: Similar extraction techniques (LLE, SPE, PP) are employed, often with a focus on achieving very clean extracts to minimize matrix effects in the mass spectrometer.

Chromatographic Separation (LC): The liquid chromatography component separates this compound from other compounds, reducing ion suppression or enhancement effects in the mass spectrometer. Ultra-High Performance Liquid Chromatography (UHPLC) systems are often used for faster analysis and improved peak resolution.

Mass Spectrometric Detection (MS/MS): The separated analyte enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI). In tandem mass spectrometry, a precursor ion (molecular ion of this compound) is selected and fragmented, and specific product ions are monitored (Multiple Reaction Monitoring, MRM). This provides high selectivity and sensitivity, allowing for the detection of this compound even at very low concentrations (e.g., picogram or femtogram levels). researchgate.netrsc.org

Internal Standard: The use of a stable isotopically labeled internal standard (e.g., deuterated this compound) is critical for accurate quantification in LC-MS/MS. The internal standard compensates for variations in sample preparation, ionization efficiency, and chromatographic recovery.

Research Findings and Data Presentation (Illustrative):

While specific research findings for this compound's quantification methods were not found in the provided search results, a typical research study would involve validating the developed analytical method according to established guidelines (e.g., from regulatory bodies). This validation ensures the method is fit for its intended purpose. Key validation parameters include:

Linearity: The range over which the method provides results directly proportional to the concentration of this compound.

Accuracy: The closeness of measured values to the true concentration.

Precision: The reproducibility of the method under the same conditions (intra-day) and over different days (inter-day).

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting endogenous compounds from the biological matrix on the ionization of this compound in MS.

An illustrative example of data that might be presented from such research, assuming a hypothetical LC-MS/MS method for this compound in plasma, could be structured as follows:

Table 1: Illustrative Validation Parameters for this compound Quantification in Plasma by LC-MS/MS

ParameterValue (Illustrative)
Linear Range0.5 – 500 ng/mL
LOQ0.5 ng/mL
LOD0.15 ng/mL
Intra-day Precision< 5% RSD
Inter-day Precision< 8% RSD
Accuracy95-105%
Extraction Recovery> 85%
Matrix Effect< 15% CV

Such validated methods are then applied to analyze samples from animal models or human subjects to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t½), providing crucial data for understanding this compound's disposition in biological systems.

Q & A

Q. What established synthetic routes exist for Rocastine, and how can their reproducibility be validated?

Methodological Answer :

  • Synthetic Protocol : Follow documented procedures for this compound synthesis, including reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., recrystallization, chromatography). Ensure stoichiometric ratios and intermediates are explicitly defined .
  • Reproducibility Validation :
    • Characterization : Use NMR (¹H/¹³C), HPLC for purity (>95%), and elemental analysis to confirm structural identity. Cross-reference spectral data with published literature .
    • Yield Consistency : Report yields for multiple trials (n ≥ 3) and statistically analyze deviations (e.g., ±5% SD). Include detailed experimental logs in supplementary materials .

Example Table : Key Characterization Parameters for this compound

TechniqueParametersAcceptable Range
¹H NMR (400 MHz)δ 7.2–7.4 (aromatic H), δ 3.1 (CH₂-N)±0.05 ppm
HPLC PurityRetention time: 8.2 min, 95% area≥95%
Melting Point142–144°C±1°C

Q. What analytical techniques are critical for assessing this compound’s stability under varying physicochemical conditions?

Methodological Answer :

  • Forced Degradation Studies : Expose this compound to stressors (heat, light, pH extremes) and monitor degradation via:
    • HPLC-MS : Identify degradation products and quantify parent compound loss .
    • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .
  • Statistical Reporting : Use ANOVA to compare stability across conditions (p < 0.05 significance) .

II. Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic (PK) data across different in vivo models be systematically resolved?

Methodological Answer :

  • Data Harmonization :
    • Meta-Analysis : Aggregate PK parameters (e.g., Cₘₐₓ, tₘₐₓ, AUC) from disparate studies and assess heterogeneity via I² statistics .
    • Model Reconciliation : Use compartmental modeling (e.g., non-linear mixed-effects) to account for interspecies metabolic differences .
  • Experimental Replication : Design cross-species PK studies with standardized dosing and sampling protocols to isolate confounding variables (e.g., enzyme expression) .

Q. What strategies optimize this compound’s experimental design for investigating structure-activity relationships (SAR)?

Methodological Answer :

  • SAR Workflow :
    • Derivatization : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry) .
    • High-Throughput Screening : Use IC₅₀ assays to rank potency. Apply multivariate regression to correlate structural features with activity .
    • Molecular Dynamics : Simulate ligand-receptor interactions to validate empirical SAR trends .
  • Bias Mitigation : Blind assay operators to compound identities and randomize plate layouts to reduce experimental bias .

Q. How should researchers address discrepancies in this compound’s reported mechanistic targets across cell-based vs. tissue-level studies?

Methodological Answer :

  • Contradiction Analysis Framework :
    • Data Triangulation : Compare transcriptomic/proteomic profiles from both models to identify overlapping pathways .
    • Dose-Response Calibration : Normalize dosing to tissue-specific bioavailability metrics (e.g., plasma vs. tissue concentration ratios) .
    • Pathway Enrichment : Use tools like DAVID or Gene Ontology to highlight context-dependent signaling nodes .
  • Hypothesis Testing : Design co-culture or ex vivo tissue models to bridge in vitro and in vivo findings .

III. Methodological Best Practices

  • Literature Gaps : Prioritize questions addressing understudied aspects of this compound (e.g., metabolite toxicity, long-term efficacy) using systematic reviews and PICO frameworks .
  • Ethical Reporting : Disclose all conflicts of interest and funding sources. Adhere to FAIR principles for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.